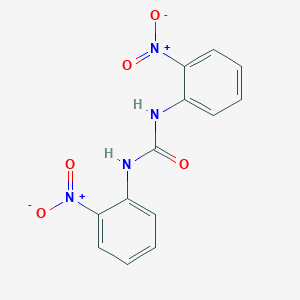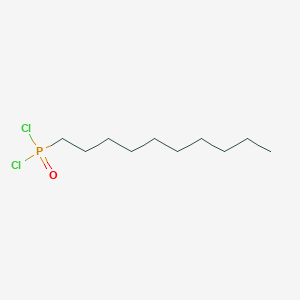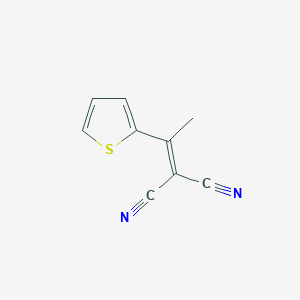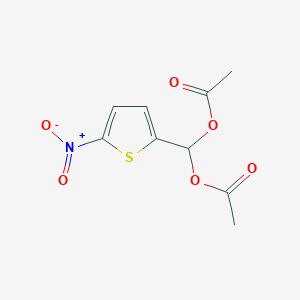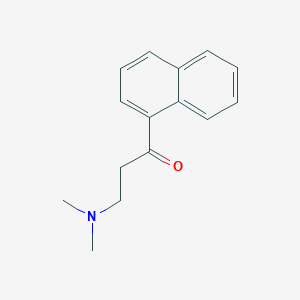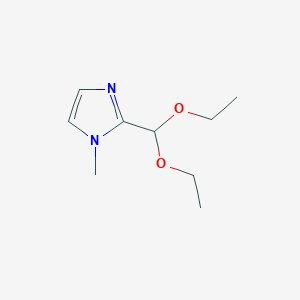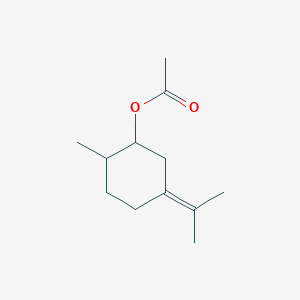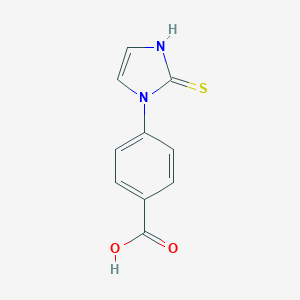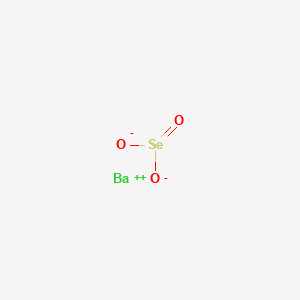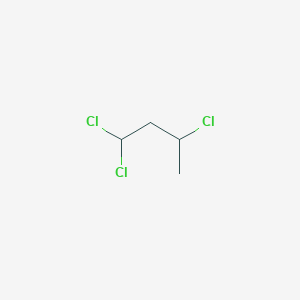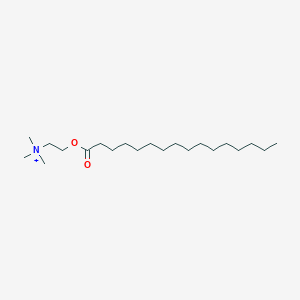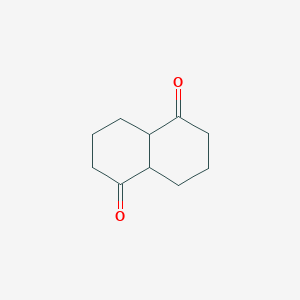![molecular formula C8H15NO4 B076452 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid CAS No. 10549-59-4](/img/structure/B76452.png)
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid
Vue d'ensemble
Description
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid, also known as DMEOBA, is a synthetic organic acid with a wide range of applications in scientific research. It is a stable compound that can be used in a variety of experiments and studies. DMEOBA has been used in organic synthesis, biochemical and physiological studies, and a variety of other applications.
Applications De Recherche Scientifique
Gastrointestinal Propulsion
This compound has been used in the development of a new gastroprokinetic agent, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803), which has shown a significant effect on gastrointestinal propulsion . This could potentially be used in the treatment of non-ulcer dyspepsia .
BRAF Kinase Inhibitors
The compound has been used in the development of potent BRAF kinase inhibitors, which are important in the treatment of various cancers, including melanoma .
Silicon Phthalocyanines
The compound has been used in the synthesis of new axially-disubstituted silicon phthalocyanines . These compounds have potential applications in photodynamic therapy, a type of cancer treatment.
Toremifene Degradation
The compound has been studied in the forced degradation of toremifene, a medication used in the treatment of breast cancer .
Anti-hyperglycemic Agents
The compound has been used in the development of novel heteroaryl phosphonicdiamide derivatives, which have shown potential as anti-hyperglycemic agents .
Microtubule Affinity Regulating Kinase 4 (MARK4) Inhibitors
The compound has been used in the development of prospective microtubule affinity regulating kinase 4 (MARK4) inhibitors . MARK4 is a potential drug target for cancer, diabetes, and neurodegenerative diseases .
Propriétés
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-9(2)5-6-13-8(12)4-3-7(10)11/h3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZHTDWDYPKUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

